molecular formula C24H38O4 B033400 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid CAS No. 4185-01-7

12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Cat. No.: B033400
CAS No.: 4185-01-7
M. Wt: 390.6 g/mol
InChI Key: WMUMZOAFCDOTRW-OVEHVULHSA-N
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Description

12alpha-Hydroxy-3-oxo-5beta-cholan-24-Oic acid, also known as 3-dehydrodeoxycholic acid or (5b, 12a)-12-hydroxy-3-oxocholan-24-Oate, belongs to the class of organic compounds known as monohydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or any of their derivatives bearing a hydroxyl group. This compound is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be converted into 3-oxodeoxycholoyl-CoA.
This compound is a 3-oxo-5beta-steroid that is 7-deoxycholic acid in which the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone. It has a role as a human metabolite. It is a bile acid, a monohydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid and a 3-oxo-5beta-steroid. It is a conjugate acid of a 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate.

Scientific Research Applications

  • Bile Acid Biosynthesis Research : It's used in studies on bile acid biosynthesis, specifically for understanding side chain cleavage (Kurosawa et al., 2001).

  • Identification of Metabolites : Its synthesis aids in identifying trihydroxy acidic metabolites derived from beta-sitosterol, expanding our knowledge of bile acid metabolites (Shalon & Elliott, 1976).

  • Blood-Brain Barrier Permeability : Sodium 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a related compound, is shown to promote blood-brain barrier permeability. This affects the uptake and action of certain drugs, such as quinine and morphine, and can influence sleep duration (Mikov et al., 2004).

  • Compound Identification and Structure Elucidation : The isolation of this acid has been instrumental in identifying new compounds and elucidating the structure of known compounds (Al-Aboudi et al., 2009).

  • Cholestasis Research : This bile acid is found in cholestasis, indicating the existence of additional bile acid metabolism pathways (Summerfield, Billing, & Shackleton, 1976).

  • Novel Bile Acid Discovery : It's identified as a new type of bile salt in certain animal species, expanding the understanding of bile acid diversity in different organisms (Haslewood & Tökes, 1972).

  • Cytochrome P450 Enzymes Study : Research has been conducted on how hepatic cytochrome P450 enzymes, like CYP3A4, catalyze the biotransformation of bile acids, which aids in understanding their detoxification and elimination processes (Deo & Bandiera, 2008).

  • Chemical Research Applications : Ester-linked lithocholic acid dimers, derived from similar bile acids, are synthesized for their diverse properties, useful in various chemical research contexts (Nahar & Turner, 2003).

  • Peroxisomal Bile Acid Formation : It's involved in research on bile acid formation in peroxisomes through the cleavage of side chains of CoA esters (Bun-ya et al., 1998).

Mechanism of Action

Target of Action

3-Oxodeoxycholic acid, also known as 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid or 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid, is a secondary bile acid . It is a metabolite of deoxycholic acid in Clostridium perfringens, a bacteria found in the intestines of mammals

Mode of Action

It is suggested that bacterial epimerization of the 3 hydroxy (3 oh) group occurs through 3 oxo intermediates .

Biochemical Pathways

3-Oxodeoxycholic acid is involved in the biosynthesis of iso-bile acids, a prominent class of microbiota-derived bile acids . This pathway detoxifies deoxycholic acid and thus favors the growth of the keystone genus Bacteroides . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as lithocholic acid (LCA), deoxycholic acid (DCA), and their derivatives .

Pharmacokinetics

It is known that this compound is a solid and is slightly soluble in chloroform and methanol .

Result of Action

It is known that various secondary bile acids, possibly including 3-oxodeoxycholic acid, are ligands for the farnesoid x receptor (fxr), the liver x receptor (lxr), the g protein–coupled receptor tgr5 and the vitamin d receptor and initiate a variety of signaling cascades relevant to metabolic and hepatic diseases .

Action Environment

The action of 3-oxodeoxycholic acid is influenced by the environment in the intestines of mammals, where it is produced by C. perfringens . The composition of the gut microbiota can be changed due to environmental factors such as diet and antibiotic intake . These changes can potentially influence the production and action of 3-oxodeoxycholic acid.

Safety and Hazards

Safety measures for handling 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

The future directions of research on 12alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid could involve further exploration of its role as a human metabolite and its potential applications .

Properties

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUMZOAFCDOTRW-OVEHVULHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4185-01-7
Record name (5β,12α)-12-Hydroxy-3-oxocholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4185-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-OXODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID36RLU01B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 12alpha-hydroxy-3-oxo-5beta-cholan-24-oic Acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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